(4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide

Corrosion inhibition Mild steel protection Acidic media

(4‑Ethoxyphenyl)methyl‑triphenylphosphanium;hydrobromide (syn. (4‑ethoxybenzyl)triphenylphosphonium bromide, EBTPPB) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₆BrOP and a molecular weight of 477.38 g·mol⁻¹.

Molecular Formula C27H27BrOP+
Molecular Weight 478.4 g/mol
Cat. No. B12059956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide
Molecular FormulaC27H27BrOP+
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br
InChIInChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;
InChIKeyMZBKKJRCQNVENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide – CAS 82105-88-2 Procurement and Identity Overview


(4‑Ethoxyphenyl)methyl‑triphenylphosphanium;hydrobromide (syn. (4‑ethoxybenzyl)triphenylphosphonium bromide, EBTPPB) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₆BrOP and a molecular weight of 477.38 g·mol⁻¹. Its structure comprises a triphenylphosphonium cation linked to a 4‑ethoxybenzyl group, balanced by a bromide counter‑ion [1]. The compound is commercially available as a crystalline solid (melting point 223–227 °C) and serves dual roles as a Wittig reagent precursor for stereoselective olefination and as a high‑efficiency corrosion inhibitor for mild steel in acidic media [2][3].

Why Benzyltriphenylphosphonium Bromide (BTPPB) and Other In‑Class Phosphonium Salts Cannot Simply Replace (4‑Ethoxyphenyl)methyl‑triphenylphosphanium;hydrobromide


Generic substitution among benzyl‑triphenylphosphonium bromides is unreliable because the 4‑ethoxy substituent on the aromatic ring fundamentally alters electron‑donating character, adsorption geometry, and thermal resilience. Direct comparative electrochemical data demonstrate that EBTPPB provides superior corrosion inhibition efficiency relative to the unsubstituted analogue BTPPB across extended concentration and temperature ranges, a difference attributed to the ethoxy group’s π‑electron enrichment and additional oxygen‑based adsorption sites [1]. In Wittig applications, the ethoxy substituent modulates ylide stability and solubility, yielding reaction kinetics and product distributions that cannot be replicated by methoxy, methyl, or unsubstituted benzyl congeners .

Quantitative Differential Evidence for (4‑Ethoxyphenyl)methyl‑triphenylphosphanium;hydrobromide Against Its Closest Analogues


Corrosion Inhibition Efficiency: EBTPPB vs. Benzyltriphenylphosphonium Bromide (BTPPB) Under Thermal Stress

In a direct head‑to‑head comparison using galvanostatic polarization on mild steel in 0.5 M H₂SO₄, (4‑ethoxybenzyl)triphenylphosphonium bromide (EBTPPB) outperforms benzyltriphenylphosphonium bromide (BTPPB) across the studied concentration (10⁻⁵–10⁻² M) and temperature (298–328 K) ranges [1]. EBTPPB achieves an inhibition efficiency (IE%) of 98.62% at 308 K (10⁻² M) and retains 86.07% IE at 328 K, whereas BTPPB, despite reaching 99.3% IE at ambient temperature (298 K, 10⁻² M), is explicitly reported to be 'far less effective at higher temperatures' [2]. The ethoxy group provides additional adsorption centers and enhanced π‑electron density, sustaining a protective film on the metal surface when thermal desorption degrades the BTPPB layer.

Corrosion inhibition Mild steel protection Acidic media

Crystal Structure as a Quality‑Control Benchmark: Unit‑Cell Parameters of EBTPPB Ethanol Solvate

A single‑crystal X‑ray diffraction study at 298 K determined that (4‑ethoxybenzyl)triphenylphosphonium bromide crystallizes as a monoclinic ethanol solvate (space group P2₁/c) with precisely refined unit‑cell dimensions: a = 8.52420(10) Å, b = 13.5027(5) Å, c = 23.3580(4) Å, β = 95.359(1)°, V = 2676.75(11) ų, Z = 4, Rgt(F) = 0.0386 [1]. These parameters provide a definitive fingerprint for batch‑to‑batch crystallinity verification. By contrast, the crystal structures of close analogues such as (4‑fluorobenzyl)triphenylphosphonium chloride (triclinic, P1̄, four independent molecules per asymmetric unit) or (4‑methylbenzyl)triphenylphosphonium bromide exhibit markedly different space groups and unit‑cell metrics, meaning powder X‑ray diffraction (PXRD) can unambiguously distinguish EBTPPB from substituted‑benzyl phosphonium salt contaminants or degradation products.

Crystallography Quality control Polymorph identification

Thermal Stability Advantage of Phosphonium‑Based Ionic Salts Over Ammonium and Imidazolium Analogues

Quaternary phosphonium‑based ionic salts, including EBTPPB, possess intrinsically higher thermal stability than ammonium‑ and imidazolium‑based counterparts, making them suitable for reactions and processes operating up to approximately 200 °C [1]. This is a class‑level property arising from the stronger P–C bond and the absence of thermally labile N–alkyl groups. While this advantage is shared by other triarylphosphonium salts, it constitutes a critical selection factor when choosing between a phosphonium‑type Wittig reagent or corrosion inhibitor and cheaper ammonium‑based alternatives that may decompose under elevated‑temperature conditions.

Ionic liquids Thermal stability High-temperature synthesis

Purity Specification and Physical Form Consistency for Reproducible Research

Commercially sourced (4‑ethoxybenzyl)triphenylphosphonium bromide is consistently supplied at ≥ 98% purity (assay by titration) as a solid with a melting point of 223–227 °C . This high and verifiable purity level, combined with the narrow melting‑point range, reduces the risk of variable reactivity caused by hygroscopic degradation or residual solvents. In contrast, several substituted‑benzyl phosphonium bromides (e.g., some 4‑methoxy or 4‑methyl analogues) are offered at 95% purity levels, introducing greater batch‑to‑batch uncertainty that can affect stoichiometric calculations in Wittig reactions and the reproducibility of electrochemical inhibition measurements.

Purity analysis Reproducibility Procurement specification

High‑Value Application Scenarios Where (4‑Ethoxyphenyl)methyl‑triphenylphosphanium;hydrobromide Demonstrates Documented Differentiation


High‑Temperature Mild Steel Corrosion Protection in Sulfuric Acid Pickling Baths

In industrial acid pickling and descaling operations where 0.5–1.0 M H₂SO₄ is used at temperatures of 308–328 K, EBTPPB maintains >86% corrosion inhibition efficiency, whereas the unsubstituted analogue BTPPB loses effectiveness at elevated temperatures [1]. This makes EBTPPB the preferred phosphonium‑based inhibitor for processes that cannot be operated under strictly ambient conditions.

Wittig Olefination for (E)‑Stilbene and Substituted Styrene Synthesis Requiring High Solubility

The 4‑ethoxy substituent enhances the solubility of the phosphonium salt and its derived ylide in moderately polar organic solvents (e.g., dichloromethane, THF), enabling higher reactant loadings and faster reaction rates in Wittig olefinations with aromatic aldehydes . This is particularly relevant for the synthesis of (E)‑stilbenes and 4‑ethoxystyrenes, where competing reagents with non‑polar benzyl groups may suffer from poor solubility and slower kinetics.

Crystallographic Identity Verification and Polymorph Control in Regulated Research Environments

The fully refined single‑crystal structure of EBTPPB ethanol solvate provides a definitive PXRD reference pattern that can be used to verify compound identity and detect polymorphic impurities or solvate loss. This is especially valuable in laboratories operating under GLP or ISO 9001 frameworks, where documented proof of chemical identity is mandatory before use in critical experiments [2].

High‑Temperature Organic Synthesis Requiring Thermally Robust Ionic Reagents

For Wittig reactions or phase‑transfer catalysis conducted above 150 °C, EBTPPB belongs to the phosphonium salt class that withstands temperatures up to ~200 °C without decomposition. This thermal headroom surpasses that of typical ammonium‑based ionic liquids and widens the accessible reaction window for heat‑activated olefinations and solvent‑free protocols [1].

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